molecular formula C15H29NO B11868948 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one CAS No. 88606-99-9

1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one

Cat. No.: B11868948
CAS No.: 88606-99-9
M. Wt: 239.40 g/mol
InChI Key: HQJKWCSWFVSJAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative with two distinct substituents: a 4-methylpentyl group at position 1 and an isopropyl group at position 5. The 4-methylpentyl substituent is a branched aliphatic chain that enhances lipophilicity, while the isopropyl group introduces steric bulk. Such structural features are critical in pharmaceutical and materials science applications, where solubility, stability, and intermolecular interactions are key considerations.

Properties

CAS No.

88606-99-9

Molecular Formula

C15H29NO

Molecular Weight

239.40 g/mol

IUPAC Name

1-(4-methylpentyl)-5-propan-2-ylazepan-2-one

InChI

InChI=1S/C15H29NO/c1-12(2)6-5-10-16-11-9-14(13(3)4)7-8-15(16)17/h12-14H,5-11H2,1-4H3

InChI Key

HQJKWCSWFVSJAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCN1CCC(CCC1=O)C(C)C

Origin of Product

United States

Biological Activity

1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. The compound is structurally related to various azepane derivatives, which are known for their diverse biological effects. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered ring structure with a ketone functional group. Its molecular formula is C13H23NO, and it has a molecular weight of approximately 209.33 g/mol. The presence of alkyl substituents contributes to its lipophilicity, which may influence its interaction with biological targets.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Melanocortin Receptor Modulation : Some azepane derivatives have been identified as modulators of melanocortin receptors, particularly the melanocortin-5 receptor (MC5R). This receptor is implicated in numerous physiological processes, including energy homeostasis and inflammation .
  • Neuroprotective Effects : Preliminary studies suggest that azepane derivatives may possess neuroprotective properties. They have been investigated for their potential in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several hypotheses include:

  • Receptor Binding : The compound may interact with various neurotransmitter receptors, including dopamine and serotonin receptors, influencing mood and cognitive functions.
  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, affecting metabolic pathways relevant to diseases such as cancer and diabetes .

Study 1: Melanocortin Receptor Activity

A study focusing on related compounds demonstrated that certain azepane derivatives could effectively modulate melanocortin receptors, leading to significant changes in metabolic rates in animal models. The study highlighted the potential of these compounds in obesity treatment by promoting energy expenditure .

Study 2: Neuroprotective Properties

Another investigation explored the neuroprotective effects of azepane derivatives in models of neurodegeneration. Results indicated that these compounds could reduce neuronal apoptosis and oxidative stress markers, suggesting a protective role against conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Melanocortin Receptor ModulationIncreased energy expenditure
NeuroprotectionReduced apoptosis in neuronal cells
Enzyme InhibitionInhibition of key metabolic enzymes

Scientific Research Applications

The compound 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one is a member of the azepan-2-one family, which has garnered interest in various scientific fields due to its potential therapeutic applications. This article explores the applications of this compound, focusing on its pharmacological properties, synthesis, and case studies.

Therapeutic Potential

Research indicates that compounds similar to This compound may exhibit significant biological activity. For instance, derivatives of azepan-2-one have shown promise in treating conditions such as:

  • Neurological Disorders : Compounds in this class are being investigated for their effects on neurotransmitter systems, particularly regarding serotonin and dopamine modulation. This could lead to new treatments for depression and anxiety disorders.
  • Pain Management : Some azepan derivatives have been identified as potential analgesics by selectively targeting cannabinoid receptors, specifically CB2, which are implicated in pain pathways without the psychoactive effects associated with CB1 receptor activation .

Antidepressant Activity

Studies have demonstrated that azepan derivatives can influence serotonin receptors, which are critical in mood regulation. The modification of the azepan structure can enhance affinity for specific serotonin receptor subtypes, potentially leading to the development of novel antidepressant medications .

Anti-inflammatory Properties

The anti-inflammatory potential of azepan derivatives has been explored, particularly in models of inflammatory pain. The selective modulation of inflammatory pathways presents an opportunity for developing treatments that reduce inflammation without significant side effects .

Synthesis Techniques

The synthesis of This compound typically involves multi-step organic reactions that may include:

  • Alkylation Reactions : Introducing alkyl groups to enhance lipophilicity and receptor binding.
  • Cyclization Methods : Creating the azepan ring through cyclization of appropriate precursors.

Structure-Activity Relationship

Understanding the SAR is crucial for optimizing the pharmacological profile of azepan derivatives. Variations in substituents on the azepan ring can significantly affect:

  • Receptor Affinity : Modifications can lead to increased selectivity for desired receptors (e.g., serotonin or cannabinoid receptors).
  • Efficacy and Safety Profiles : Balancing potency with safety is essential in drug development.
CompoundReceptor TargetAffinity (nM)EfficacyNotes
25rCB221.0HighSelective for CB2 over CB1
7e5-HT1A2.30ModerateSignificant binding affinity

Lead Compound Development

A recent study identified a compound structurally related to azepan derivatives as a lead candidate for treating inflammatory pain. The compound demonstrated high selectivity for the CB2 receptor and significant analgesic effects in rodent models .

Clinical Implications

Research into similar compounds has indicated potential applications in treating metabolic disorders, including type 2 diabetes and obesity, by modulating pathways involved in energy metabolism and insulin sensitivity .

Comparison with Similar Compounds

To contextualize the properties of 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one, we compare it with structurally related compounds from literature and databases.

Structural Analogues of Azepan-2-one Derivatives

Compound A : 1-Methyl-5-[N-methyl-N-(α-methylphenethyl)aminomethyl]-2-phenyl-4-propan-2-ylpyrazol-3-one (from Clarke’s Analysis of Drugs and Poisons)
  • Core Structure : Pyrazol-3-one (five-membered heterocycle) vs. azepan-2-one (seven-membered lactam).
  • Substituents : Similar isopropyl and methyl groups but with aromatic (phenyl) and amine-functionalized side chains.
  • The aromatic substituents enhance biological activity (e.g., enzyme inhibition), while the target compound’s aliphatic chains favor lipid membrane permeability.
Compound B : 1-[5-(Aminomethyl)pyrimidin-2-yl]azepan-2-one hydrochloride
  • Core Structure : Azepan-2-one with a pyrimidinyl substituent.
  • Substituents: Aminomethyl-pyrimidine (polar, aromatic) vs. 4-methylpentyl/isopropyl (non-polar, aliphatic).
  • Properties: The pyrimidine group introduces hydrogen-bonding capacity and aromaticity, increasing water solubility (especially as a hydrochloride salt).

Compounds with Similar Substituent Patterns

Compound C : 1-(4-Hydroxy-5-isopropyl-2-methylphenyl)ethanone
  • Core Structure: Phenolic ketone vs. lactam.
  • Substituents: Shared isopropyl and methyl groups but with a hydroxyl group enhancing acidity (pKa ~10 for phenolic OH).
  • Properties : The hydroxyl group in Compound C enables solubility in polar solvents and participation in redox reactions, whereas the lactam’s amide group in the target compound supports hydrogen bonding without acidity.

Data Table: Structural and Computed Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~225.35 (estimated) 367.45 256.73 206.28
Core Structure Azepan-2-one Pyrazol-3-one Azepan-2-one + pyrimidine Phenolic ketone
Key Substituents 4-Methylpentyl, isopropyl Phenyl, isopropyl, methylamine Aminomethyl-pyrimidine Isopropyl, methyl, hydroxyl
Polarity Low (aliphatic chains) Moderate (aromatic/amine) High (pyrimidine, HCl salt) Moderate (phenolic OH)
logP (Estimated) ~3.5 (lipophilic) ~2.8 ~1.2 ~2.0
Reactivity Lactam hydrolysis, alkylation Pyrazole ring oxidation Amine participation in H-bonding Phenolic oxidation, ketone redox

Preparation Methods

Grignard Addition to α,β-Unsaturated Lactams

Grignard reagents add to α,β-unsaturated azepan-2-ones to install alkyl groups. For example, reacting 5-methyleneazepan-2-one with isopropylmagnesium bromide in tetrahydrofuran (THF) at 0°C would yield the 5-isopropyl derivative. This method parallels the synthesis of 5-(propan-2-yl)azepan-2-one reported in.

Radical Allylation

Copper-catalyzed radical allylation offers a modern alternative. A protocol from describes allylboronic acid pinacol ester reactions with lactams under photoredox conditions. Applying this to azepan-2-one with isopropenyl boronate could stereoselectively introduce the isopropyl group.

Sequential Synthesis: Combining Substituents

A multi-step approach is often necessary to avoid steric clashes and ensure regiocontrol.

Stepwise Alkylation and Cyclization

  • Synthesis of 5-isopropylazepan-2-one : Cyclize 6-amino-5-isopropylhexanoic acid using SOCl₂.

  • N-Alkylation : React with 4-methylpentyl bromide under basic conditions.

Late-Stage Functionalization

  • Core Azepan-2-one : Prepare unsubstituted azepan-2-one via Beckmann rearrangement of cyclohexanone oxime.

  • Double Alkylation : Use LDA (lithium diisopropylamide) to deprotonate the lactam nitrogen, followed by sequential addition of isopropyl iodide and 4-methylpentyl bromide.

Optimization Challenges and Solutions

Steric Hindrance

The bulkiness of the 4-methylpentyl and isopropyl groups necessitates polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) to enhance reaction rates.

Protecting Group Strategies

Tert-butyloxycarbonyl (Boc) protection, as used in for tert-butyl (1R,3r,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate , prevents unwanted side reactions during functionalization.

Purification Techniques

Flash chromatography on basic alumina (Brockmann Grade II) effectively separates N-alkylated products from unreacted starting materials, as evidenced by the isolation of 1-(3-(trifluoromethyl)benzyl)azepane in 90% yield .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Methylpentyl)-5-(propan-2-yl)azepan-2-one, and how can purity be ensured?

Methodological Answer:

  • Synthesis Strategy : A multi-step approach is recommended. Begin with the alkylation of a precursor azepan-2-one scaffold. For example, introduce the 4-methylpentyl group via nucleophilic substitution under anhydrous conditions (e.g., using NaH as a base in THF). The isopropyl substituent can be incorporated via Grignard reagent addition to a ketone intermediate .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Validation : Confirm structural integrity using 1^1H/1313C NMR (CDCl₃, 400 MHz) and high-resolution mass spectrometry (HRMS).

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Assign peaks using 1^1H-1^1H COSY and HSQC to resolve overlapping signals in the aliphatic region (δ 1.0–2.5 ppm) .
    • IR : Identify the carbonyl stretch (C=O) near 1680–1720 cm⁻¹ and amide N-H bending (if applicable) .
  • Computational Modeling :
    • Employ density-functional theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set to optimize geometry and calculate vibrational frequencies. Compare with experimental IR/NMR data to validate accuracy .
    • Use Multiwfn software for electron localization function (ELF) analysis to map electron density distribution .

Q. How can researchers design experiments to study the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Stability Assay : Prepare solutions in buffers (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 210–300 nm) at timed intervals.
  • Kinetic Analysis : Fit data to first-order decay models to calculate half-life (t1/2t_{1/2}) and activation energy (EaE_a) using the Arrhenius equation .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

Methodological Answer:

  • Functional Selection : Test hybrid functionals (e.g., B3LYP, M06-2X) and basis sets (6-311++G(d,p)) to improve agreement with experimental NMR chemical shifts. Include solvent effects via the polarizable continuum model (PCM) .
  • Dynamic Effects : Conduct molecular dynamics (MD) simulations (AMBER or GROMACS) to account for conformational flexibility, which may explain deviations in predicted vs. observed 1^1H NMR coupling constants .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Methodological Answer:

  • Crystallization Issues : The compound’s flexible aliphatic chains may hinder crystal lattice formation.
  • Mitigation Strategies :
    • Use slow evaporation with mixed solvents (e.g., dichloromethane/pentane) to promote ordered packing.
    • Employ SHELXL for structure refinement, leveraging Hirshfeld surface analysis to identify weak intermolecular interactions (e.g., C-H···O) .

Q. How can researchers analyze the compound’s reactivity in nucleophilic or electrophilic environments?

Methodological Answer:

  • Nucleophilic Attack : React with NaBH₄ in methanol to reduce the ketone group. Monitor progress via TLC and isolate the alcohol derivative for characterization.
  • Electrophilic Substitution : Perform Friedel-Crafts acylation using AlCl₃ as a catalyst. Quench the reaction with ice/HCl and extract products for GC-MS analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.